Sucrose, 6',1-dipalmitate Sucrose, 6',1-dipalmitate
Brand Name: Vulcanchem
CAS No.: 248917-86-4
VCID: VC0148131
InChI: InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O
Molecular Formula: C44H82O13
Molecular Weight: 819.127

Sucrose, 6',1-dipalmitate

CAS No.: 248917-86-4

Cat. No.: VC0148131

Molecular Formula: C44H82O13

Molecular Weight: 819.127

* For research use only. Not for human or veterinary use.

Sucrose, 6',1-dipalmitate - 248917-86-4

Specification

CAS No. 248917-86-4
Molecular Formula C44H82O13
Molecular Weight 819.127
IUPAC Name [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-2-(hexadecanoyloxymethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate
Standard InChI InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(46)53-32-35-38(48)40(50)41(51)43(55-35)57-44(42(52)39(49)34(31-45)56-44)33-54-37(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-43,45,48-52H,3-33H2,1-2H3/t34-,35-,38-,39-,40+,41-,42+,43-,44+/m1/s1
Standard InChI Key HQQGQPZMCTVNNX-LXCJDVRASA-N
SMILES CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O

Introduction

Chemical Structure and Properties

Sucrose, 6',1-dipalmitate's structure involves a sucrose backbone with two palmitic acid chains attached via ester bonds specifically at the 6' position of the fructose unit and the 1 position of the glucose unit. This specific esterification pattern distinguishes it from other sucrose esters and contributes to its unique properties.

The compound exhibits amphiphilic characteristics due to its dual nature:

  • The hydrophilic component: The unmodified hydroxyl groups of the sucrose moiety provide water solubility

  • The lipophilic component: The two palmitic acid chains confer oil solubility and hydrophobic properties

This balanced combination results in a molecule with superior emulsifying properties compared to mono-esterified sucrose derivatives, making it particularly valuable in formulations requiring stabilization of oil-water interfaces .

The Hydrophilic-Lipophilic Balance (HLB) of sucrose esters depends primarily on:

  • The degree of esterification (number of fatty acid chains attached)

  • The chain length of the fatty acids

With two palmitic acid chains, Sucrose, 6',1-dipalmitate has a lower HLB value than mono-substituted sucrose esters, indicating increased lipophilicity .

Synthesis and Production Methods

Several methods exist for synthesizing Sucrose, 6',1-dipalmitate, each with distinct advantages and limitations:

Chemical Synthesis

Traditional chemical synthesis involves esterification of sucrose with palmitic acid or its derivatives using catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions. This approach typically results in a mixture of products with varying degrees of esterification, requiring subsequent purification steps.

Enzymatic Synthesis

Enzymatic synthesis represents a more selective approach using lipases as biocatalysts. Research has demonstrated that lipase from Candida antarctica B (CALB) shows high regioselectivity for certain positions of the sucrose molecule .

A key enzymatic process involves:

  • Dissolving sucrose in an appropriate solvent system

  • Adding the acyl donor (typically vinyl palmitate or methyl palmitate)

  • Introducing the lipase catalyst

  • Maintaining optimal reaction conditions (temperature, pH)

  • Purification of the final product

The table below summarizes experimental conditions for enzymatic synthesis of sucrose esters, which can be adapted for Sucrose, 6',1-dipalmitate production:

ParameterOptimal ConditionEffect on Yield
Temperature45-60°CFull conversion at 45°C (40h) or 60°C (20h)
SolventAcetonitrileLow glycolipid solubility leads to complete acylation
CatalystCALB lipaseBest conversion rates compared to other lipases
Water ContentMinimalHigher water content reduces esterification efficiency
Acyl DonorVinyl palmitateHigher conversion (21.5%) vs. methyl palmitate (6.6%)

Data adapted from enzymatic synthesis studies

Protection-Based Strategies

A specialized approach involves protecting specific hydroxyl groups of sucrose to direct esterification to desired positions. One method uses biological protection of the 6-position of sucrose through:

  • Production of glucose-6-acetate via fermentation using Bacillus megaterium

  • Conversion to sucrose-6-acetate using fructosyl transferase from Bacillus subtilis

  • Further modification to introduce palmitic acid chains at specific positions

Applications in Various Industries

Sucrose, 6',1-dipalmitate finds applications across multiple industries due to its unique physicochemical properties:

Food Industry Applications

In food products, Sucrose, 6',1-dipalmitate serves several functions:

  • Emulsifier in oil-in-water and water-in-oil systems

  • Texture modifier for improved mouthfeel in processed foods

  • Inhibitor of starch deterioration in wheat flour

  • Growth inhibitor for microorganisms in soft drinks

  • Component in protective coatings for fruits

The FDA has approved certain sucrose esters as food additives with specific use levels, as shown in this table:

Food CategoryFood UseMaximum Use Level (mg/kg)
Dairy productsMilk (plain)75
Dairy productsButtermilk (plain)75
BeveragesTable waters and soda water220
BeveragesFruit Juice220
BeveragesWater-based flavored drinks220
BeveragesCarbonated water-based flavored drinks195

Data adapted from proposed food uses for sucrose esters of fatty acids

Pharmaceutical Applications

In pharmaceutical formulations, Sucrose, 6',1-dipalmitate offers several advantages:

  • Enhances drug solubility and bioavailability

  • Forms thermosensitive gels for controlled drug release

  • Serves as a stabilizer in various formulations

  • Functions as a penetration enhancer for topical applications

Studies have demonstrated that sucrose esters can significantly influence drug release kinetics. For instance, research on paracetamol release from formulations containing sucrose esters revealed that the gel structure formed by these compounds affects dissolution rates. The kinetics followed either the Korsmeyer-Peppas or Higuchi equations, depending on the specific sucrose ester used .

Cosmetic Applications

In cosmetic products, Sucrose, 6',1-dipalmitate and related sucrose esters serve as:

  • Emulsifiers for creating stable formulations

  • Emollients for skin conditioning

  • Surfactants in cleansing products

The Cosmetic Ingredient Review (CIR) has evaluated the safety of saccharide esters, including Sucrose Dipalmitate, for use in cosmetics. The assessment indicates that these compounds are generally safe for use in cosmetic formulations when formulated to be non-irritating .

Comparative Analysis with Similar Compounds

Sucrose, 6',1-dipalmitate exists within a broader family of sucrose esters, each with distinct properties based on:

  • The number of ester groups (mono-, di-, tri-, or polyesters)

  • The position of esterification on the sucrose molecule

  • The type of fatty acid attached

The table below compares Sucrose, 6',1-dipalmitate with structurally similar compounds:

CompoundStructure TypeKey CharacteristicsRelative HLBPrimary Applications
Sucrose, 6',1-dipalmitateDiester with specific positionsEnhanced emulsifying properties, intermediate HLBMediumEmulsifiers, stabilizers
Sucrose MonopalmitateMonoester of sucroseMore hydrophilic, higher HLBHighWater-in-oil emulsifiers
Sucrose StearateVaries by degree of esterificationStronger gel structure than palmitate versionsVariableThickeners, emulsifiers
Sucrose DistearateDiester with stearic acidHigher melting point than dipalmitateLowOil-in-water emulsifiers
Sucrose HexapalmitateHexaesterHighly lipophilicVery lowOil-based formulations

Comparison based on data from multiple sources

The regioselectivity of esterification significantly impacts the properties of these compounds. For example, studies demonstrate that 6-O-acylated sucrose esters exhibit different properties compared to those acylated at other positions .

Current Research and Future Perspectives

Research on Sucrose, 6',1-dipalmitate continues to evolve, with several areas of active investigation:

Improved Synthesis Methods

Researchers are exploring more efficient, environmentally friendly synthesis routes, including:

  • Green chemistry approaches with reduced solvent use

  • Novel enzymatic pathways with enhanced regioselectivity

  • Continuous flow processing for industrial-scale production

Novel Applications

Emerging applications for Sucrose, 6',1-dipalmitate include:

  • Nanoparticle stabilization for drug delivery systems

  • Biodegradable surfactants for environmental remediation

  • Advanced food packaging materials with antimicrobial properties

Structure-Function Relationships

Studies on the relationship between specific structural features of sucrose esters and their functional properties are providing insights that could lead to designer molecules with tailored characteristics for specific applications .

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